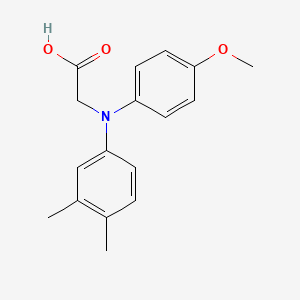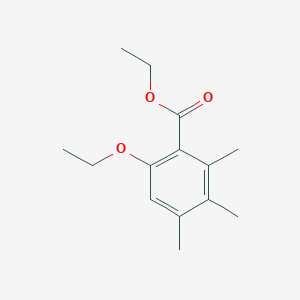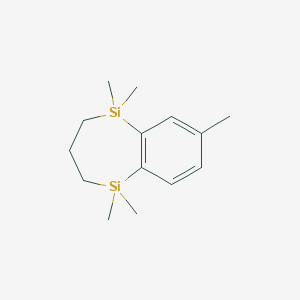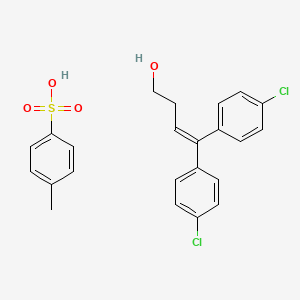![molecular formula C14H16BrClO B14209056 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one CAS No. 823809-69-4](/img/structure/B14209056.png)
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a chlorocyclohexanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one typically involves multiple steps. One common route starts with the bromination of phenethyl alcohol to form 2-bromophenethyl alcohol . This intermediate is then subjected to further reactions to introduce the chlorocyclohexanone moiety. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as borane-dimethyl sulfide complex for reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and chlorinated intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the chlorocyclohexanone moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bromophenyl derivatives and chlorocyclohexanone analogs. Examples are 2-bromophenethyl alcohol and 2-chlorocyclohexanone .
Uniqueness
What sets 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one apart is the combination of both bromophenyl and chlorocyclohexanone groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Eigenschaften
CAS-Nummer |
823809-69-4 |
|---|---|
Molekularformel |
C14H16BrClO |
Molekulargewicht |
315.63 g/mol |
IUPAC-Name |
2-[2-(2-bromophenyl)ethyl]-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C14H16BrClO/c15-12-6-2-1-5-11(12)8-10-14(16)9-4-3-7-13(14)17/h1-2,5-6H,3-4,7-10H2 |
InChI-Schlüssel |
YUASCZIVBJNUST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C1)(CCC2=CC=CC=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)

![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)


![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)



